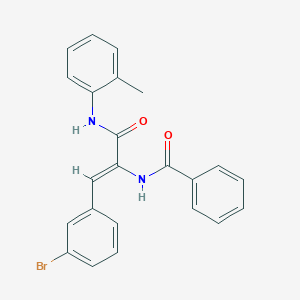
1,8-Dichlorophthalazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dichlorophthalazine hydrochloride is an organic compound with the molecular formula C8H4Cl2N2·HCl It is a derivative of phthalazine, a bicyclic heterocycle, and is characterized by the presence of two chlorine atoms at the 1 and 8 positions of the phthalazine ring
准备方法
Synthetic Routes and Reaction Conditions
1,8-Dichlorophthalazine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of phthalazine. The reaction typically requires a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
-
Chlorination of Phthalazine
- Phthalazine is treated with a chlorinating agent (e.g., PCl5 or SOCl2).
- The reaction mixture is heated under reflux to facilitate the substitution of hydrogen atoms with chlorine atoms at the 1 and 8 positions.
- The resulting product is 1,8-dichlorophthalazine.
-
Formation of Hydrochloride Salt
- The 1,8-dichlorophthalazine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
- The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
1,8-Dichlorophthalazine hydrochloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution
- The chlorine atoms in 1,8-dichlorophthalazine can be replaced by nucleophiles such as amines, thiols, or alkoxides.
- Common reagents: Sodium methoxide (NaOMe), ammonia (NH3), and thiourea.
-
Oxidation
- The compound can be oxidized to form phthalazine derivatives with different functional groups.
- Common reagents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
-
Reduction
- Reduction reactions can convert 1,8-dichlorophthalazine to phthalazine or other reduced derivatives.
- Common reagents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phthalazine derivatives.
Oxidation: Formation of phthalazine derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of phthalazine or partially reduced derivatives.
科学研究应用
1,8-Dichlorophthalazine hydrochloride has several scientific research applications:
-
Medicinal Chemistry
- Used as a building block for the synthesis of pharmaceutical compounds.
- Potential applications in the development of anti-cancer and anti-inflammatory drugs.
-
Materials Science
- Utilized in the synthesis of polymers and advanced materials.
- Applications in the development of organic semiconductors and conductive polymers.
-
Biological Research
- Studied for its potential biological activities, including antimicrobial and antiviral properties.
- Used as a probe in biochemical assays to study enzyme interactions.
-
Industrial Applications
- Employed in the production of dyes and pigments.
- Used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1,8-dichlorophthalazine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine atoms can enhance the compound’s binding affinity and specificity for its target.
Molecular Targets: Enzymes, receptors, nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
相似化合物的比较
1,8-Dichlorophthalazine hydrochloride can be compared with other similar compounds, such as:
-
1,4-Dichlorophthalazine
- Similar structure but with chlorine atoms at the 1 and 4 positions.
- Different reactivity and applications due to the positional difference of chlorine atoms.
-
1,6-Dichlorophthalazine
- Chlorine atoms at the 1 and 6 positions.
- Variations in chemical properties and potential applications.
-
1,2-Dichlorophthalazine
- Chlorine atoms at the 1 and 2 positions.
- Unique reactivity and uses in different chemical reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for research and development in medicinal chemistry, materials science, and beyond.
属性
分子式 |
C8H5Cl3N2 |
|---|---|
分子量 |
235.5 g/mol |
IUPAC 名称 |
1,8-dichlorophthalazine;hydrochloride |
InChI |
InChI=1S/C8H4Cl2N2.ClH/c9-6-3-1-2-5-4-11-12-8(10)7(5)6;/h1-4H;1H |
InChI 键 |
ZGIMUWHILJHSHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=NC(=C2C(=C1)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13905654.png)



![N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13905679.png)
![1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate](/img/structure/B13905696.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one](/img/structure/B13905706.png)

![N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13905726.png)


![2,4,8-Trichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B13905758.png)
![5-(chloromethyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905760.png)
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2R,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13905761.png)
